Benzotriazole-1-carboxamide
Overview
Description
Benzotriazole-1-carboxamide is a derivative of benzotriazole, a heterocyclic compound known for its versatility in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
Benzotriazole-1-carboxamide is primarily used as a corrosion inhibitor, particularly for copper in nitric acid solutions . It is also used as a reagent for the preparation of urea derivatives with mono- and N, N-disubstitution products .
Mode of Action
The compound interacts with its targets through a variety of reactions. It activates molecules towards numerous transformations and remains stable during the course of these reactions . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .
Biochemical Pathways
Benzotriazole derivatives have been reported to impact arachidonic acid, lipid, and energy metabolism . They also negatively impact the cyclic guanosine monophosphate/protein kinase G pathway .
Pharmacokinetics
It is known that benzotriazole is inexpensive, non-toxic, highly stable, and can easily be introduced into molecules through a variety of reactions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. As a corrosion inhibitor, it prevents the degradation of metals, particularly copper . As a reagent, it aids in the synthesis of urea derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, as a corrosion inhibitor, its effectiveness can be affected by the acidity of the environment . More research is needed to fully understand how other environmental factors may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotriazole-1-carboxamide can be synthesized through the hydrolysis of 1-cyanobenzotriazole using hydrogen peroxide . The reaction typically involves the following steps:
- Dissolve 1-cyanobenzotriazole in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add hydrogen peroxide to the solution and maintain the reaction at a controlled temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrolysis processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Benzotriazole-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with primary and secondary amines to form mono- and N,N-disubstituted ureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as triazoles.
Common Reagents and Conditions:
Substitution Reactions: Primary and secondary amines are commonly used as reagents.
Cyclization Reactions: Substituted hydrazines are used as reagents, and the reactions are often base-mediated and conducted under mild conditions.
Major Products:
Substitution Reactions: The major products are mono- and N,N-disubstituted ureas.
Cyclization Reactions: The major products are heterocyclic compounds such as triazoles.
Scientific Research Applications
Benzotriazole-1-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Cyanobenzotriazole: Known for its use as an electrophilic cyanation reagent.
Benzotriazole: Widely used as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Uniqueness: Benzotriazole-1-carboxamide is unique due to its stability and versatility in forming urea derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions under mild conditions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
benzotriazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXWUNNKCQWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396222 | |
Record name | Benzotriazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-29-9 | |
Record name | 1H-Benzotriazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5933-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzotriazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzotriazole-1-carboxamide useful for synthesizing ureas?
A1: this compound acts as an efficient carbamoyl transfer reagent. It reacts readily with primary and secondary amines, including those with diverse functionalities, to yield mono- and N,N-disubstituted ureas. [] The reaction proceeds under mild conditions with a simple purification process, making it suitable for various applications, including solid-phase synthesis. []
Q2: Are there any alternative synthetic routes to this compound and its analogs?
A3: Yes, a novel two-step synthesis has been reported for this compound and its analogs. [] This method starts with 1,2-diaminobenzene and involves the facile preparation of o-aminophenylurea as a key intermediate. [] This approach offers a simple and efficient alternative to traditional methods.
Q3: Does this compound exhibit any interesting structural features?
A4: Studies on N-Benzyloxy-1H-benzotriazole-1-carboxamide, a derivative of this compound, revealed a unique structural characteristic. [] This compound forms a hydrogen-bonded tetramer, stabilized by four strong hydrogen bonds of N-H...O and N-H...N types. [] This tetramer formation is based on a rare R(4)4(20) structural motif, making it a notable observation in crystal engineering and supramolecular chemistry.
Q4: Beyond urea and amide synthesis, are there other applications for this compound in organic chemistry?
A5: Research indicates that δ-azido N-acylbenzotriazoles, derivatives of this compound, can participate in Lewis acid-promoted intramolecular Schmidt reactions. [] These reactions offer a route to benzotriazole-1-carboxamides and lactams in good to excellent yields. [] This highlights the versatility of this compound as a building block in complex molecule synthesis.
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